3-(3-Aminophenyl)-N-ethylbenzamide
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Overview
Description
3-(3-Aminophenyl)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It features an aminophenyl group attached to the benzamide structure, which is further substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-N-ethylbenzamide typically involves the reaction of 3-aminophenylboronic acid with N-ethylbenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(3-Aminophenyl)-N-ethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)-N-ethylbenzamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with target molecules, while the benzamide structure can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: An aromatic amine and phenol, used in the synthesis of dyes and pharmaceuticals.
N-Ethylbenzamide: A simpler benzamide derivative without the aminophenyl group.
Uniqueness
3-(3-Aminophenyl)-N-ethylbenzamide is unique due to the presence of both the aminophenyl and ethylbenzamide groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(3-aminophenyl)-N-ethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-17-15(18)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3-10H,2,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJUFFOLJGFOQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742963 |
Source
|
Record name | 3'-Amino-N-ethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-34-1 |
Source
|
Record name | 3'-Amino-N-ethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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